molecular formula C23H27N3 B12697327 2-((4-Amino-3-isopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline CAS No. 93859-45-1

2-((4-Amino-3-isopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline

Katalognummer: B12697327
CAS-Nummer: 93859-45-1
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: WJJZURJLCWMGEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EINECS 299-383-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique chemical properties and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 299-383-7 involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Typically, the synthesis involves a series of steps that include the preparation of intermediate compounds, followed by their conversion into the final product through chemical reactions such as condensation, oxidation, or reduction.

Industrial Production Methods

Industrial production of EINECS 299-383-7 is carried out on a larger scale, often involving continuous processes to ensure consistent quality and high yield. The production methods may include the use of advanced technologies such as catalytic reactors, distillation columns, and automated control systems to optimize the reaction conditions and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

EINECS 299-383-7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of EINECS 299-383-7 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from the reactions of EINECS 299-383-7 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

EINECS 299-383-7 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and used in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of EINECS 299-383-7 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

EINECS 299-383-7 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    EINECS 203-770-8: Known for its use in different chemical reactions and industrial applications.

    EINECS 234-985-5: Recognized for its distinct chemical properties and applications in various fields.

The uniqueness of EINECS 299-383-7 lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

93859-45-1

Molekularformel

C23H27N3

Molekulargewicht

345.5 g/mol

IUPAC-Name

4-[(4-aminophenyl)methyl]-2-[(4-amino-3-propan-2-ylphenyl)methyl]aniline

InChI

InChI=1S/C23H27N3/c1-15(2)21-14-18(6-10-23(21)26)13-19-12-17(5-9-22(19)25)11-16-3-7-20(24)8-4-16/h3-10,12,14-15H,11,13,24-26H2,1-2H3

InChI-Schlüssel

WJJZURJLCWMGEO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=CC(=C1)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.